![molecular formula C19H16N2O3 B2776122 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine CAS No. 685106-88-1](/img/structure/B2776122.png)
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine
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Overview
Description
4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine, also known as 4-BEP, is a synthetic small molecule that is used in scientific research applications. It has a wide range of applications in biochemical and physiological studies due to its unique chemical structure.
Scientific Research Applications
- Key Findings : Compounds 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed cell cycle arrest and apoptosis induction in CCRF-CEM cells .
Anticancer Activity
Synthesis and Antioxidant Activity
α-Amylase Inhibition
Mechanism of Action
Target of Action
The primary target of 4-[1-(1,3-Benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the production of nitric oxide
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown . Given its target, it may influence pathways involving nitric oxide signaling. Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission.
properties
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yloxy)ethyl]-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13(24-15-7-8-17-18(11-15)23-12-22-17)16-9-10-20-19(21-16)14-5-3-2-4-6-14/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNDDTPKQHDBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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